molecular formula C16H17NO5S2 B2649013 2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 673436-99-2

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2649013
CAS No.: 673436-99-2
M. Wt: 367.43
InChI Key: FLFCFEDTFZSJEA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C16H17NO5S2 and its molecular weight is 367.43. The purity is usually 95%.
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Scientific Research Applications

Chemiluminescence and Oxidation Studies

The study on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes revealed that base-induced decomposition of these dioxetanes in DMSO emits light with varying wavelengths based on their substitution. This research indicates potential applications in chemiluminescence studies, with specific insights into the stability and light emission properties of sulfanyl-substituted dioxetanes when oxidized to sulfinyl and sulfonyl derivatives (Watanabe et al., 2010).

Antitumor Screening

A series of thiazolidin-3-yl butanoic acids and butanamides were synthesized and screened for their antitumor activities, showing moderate efficacy against various malignant tumor cells. This underscores their potential in developing novel anticancer agents, with certain compounds exhibiting higher sensitivity against specific cancer cell lines (Horishny & Matiychuk, 2020).

Antimicrobial and Synthetic Applications

Research into thiazolidinone and thiazoline derivatives highlighted their antimicrobial properties against various pathogens. This research not only expands the chemical understanding of thiazolidinone compounds but also their potential applications in developing new antimicrobial agents (Gouda et al., 2010).

Pharmacological Evaluation

A study on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlighted their potential antibacterial activities and moderate inhibition of α-chymotrypsin enzyme. This research opens pathways to developing compounds with antibacterial properties and enzyme inhibition capability (Siddiqui et al., 2014).

Solar Cell Applications

Investigations into organic sensitizers for solar cell applications revealed the potential of sulfanyl-substituted compounds in enhancing the efficiency of solar cells. This research demonstrates the practical applications of these compounds in renewable energy technologies (Kim et al., 2006).

Properties

IUPAC Name

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-4-11(15(19)20)17-14(18)13(24-16(17)23)8-9-7-10(21-2)5-6-12(9)22-3/h5-8,11H,4H2,1-3H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFCFEDTFZSJEA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.